Dibutyltin bis(acetylacetonate)
Description
Contextualizing Organotin Compounds: Historical Trajectories and Modern Relevance in Chemical Science
The journey of organotin chemistry began in the mid-19th century, with the first synthesis of diethyltin (B15495199) diiodide by Edward Frankland in 1849 often cited as a seminal moment. wikipedia.orglupinepublishers.com Another key development was the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, reported by Löwig in 1852, which is frequently considered the true start of organotin chemistry. lupinepublishers.comlupinepublishers.com The field experienced significant growth in the 20th century, spurred by the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org
Initially, the applications of organotin compounds were not immediately apparent. It took approximately 80 years after their initial synthesis for them to find use as stabilizers for transformer oils and vinyl plastics. lupinepublishers.com A major resurgence in interest occurred in the 1950s, largely driven by the work of van der Kerk and his colleagues, who uncovered their potential as stabilizers for polyvinyl chloride (PVC), as well as in agricultural and industrial biocides. lupinepublishers.comlupinepublishers.com This led to a rapid expansion of their commercial applications.
Today, organotin compounds are a cornerstone of modern chemical science, with an estimated 50,000 tons produced annually worldwide. ontosight.ai Their unique properties make them invaluable as catalysts and as stabilizers in the production of PVC, a widely used plastic. ontosight.ai The versatility of organotin compounds has led to their use in a vast array of industrial applications, solidifying their importance in contemporary chemistry. lupinepublishers.com
Significance of Dialkyltin Complexes in Contemporary Research Paradigms
Within the broader class of organotin compounds, dialkyltin complexes hold a prominent position in modern research. These compounds are characterized by the presence of two alkyl groups attached to a tin atom. Their utility spans a wide range of applications, from materials science to catalysis.
A primary application of dialkyltin compounds is as stabilizers for PVC. lupinepublishers.com They play a crucial role in preventing the degradation of the polymer during processing and use. wikipedia.orglupinepublishers.com Specifically, compounds like dibutyltin (B87310) dilaurate and dibutyltin maleate (B1232345) were among the first commercially successful stabilizers. lupinepublishers.com
In the realm of catalysis, dialkyltin compounds, such as dibutyltin dilaurate, are instrumental in the formation of polyurethanes, the vulcanization of silicones, and in transesterification reactions. wikipedia.org They are known to be highly active catalysts, particularly for the production of RTV (Room Temperature Vulcanizing) silicones and silanes. bnt-chemicals.com Their ability to facilitate these reactions under mild conditions contributes to more energy-efficient and economical industrial processes. tib-chemicals.com Furthermore, their use in creating transparent conductive layers on materials highlights their versatility. bnt-chemicals.com
The structural chemistry of dialkyltin compounds is also a significant area of research. Unlike their silicon and germanium counterparts, the corresponding oxides and hydroxides of tin often adopt structures with higher coordination numbers, including five and even six-coordinated tin centers. wikipedia.org This hypercoordination is a key feature that influences their reactivity and catalytic activity.
Specific Research Focus: Dibutyltin bis(acetylacetonate) – A Review of its Emerging Research Landscape
Dibutyltin bis(acetylacetonate), also known as DBTK, is an organotin compound with the chemical formula C₁₈H₃₂O₄Sn. bnt-chemicals.comevitachem.com It is characterized by a central tin atom bonded to two butyl groups and two acetylacetonate (B107027) ligands. evitachem.com Depending on the ambient temperature and purity, it can exist as a yellowish liquid or a low-melting solid. bnt-chemicals.comevitachem.com
Synthesis and Properties:
The synthesis of Dibutyltin bis(acetylacetonate) typically involves the reaction of dibutyltin oxide or dibutyltin dichloride with acetylacetone (B45752). evitachem.com This reaction is often carried out in a solvent like toluene (B28343) or ethanol (B145695) under reflux conditions. evitachem.com
Key physical and chemical properties are summarized in the table below:
| Property | Value |
| Molecular Formula | C₁₈H₃₂O₄Sn nih.gov |
| Molecular Weight | 431.15 g/mol sigmaaldrich.comsigmaaldrich.com |
| Appearance | Yellow to orange liquid or low-melting solid bnt-chemicals.comamericanelements.com |
| Melting Point | 26 °C (lit.) sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 150 °C (lit.) sigmaaldrich.comsigmaaldrich.com |
| Density | 1.22 g/mL at 25 °C (lit.) sigmaaldrich.comsigmaaldrich.com |
| Solubility | Soluble in organic solvents like toluene and ethanol; poorly soluble in water. evitachem.com |
This table is interactive. You can sort and filter the data.
Research Applications:
The primary research interest in Dibutyltin bis(acetylacetonate) lies in its catalytic activity. It is a highly reactive catalyst used in a variety of applications:
Silicone Chemistry: It is a potent catalyst for the condensation reaction between silanols and silanes, which is fundamental to the formation of silicone polymers. This makes it crucial in the production of room temperature vulcanizable (RTV) silicone adhesives, sealants, and coatings. evitachem.comreaxis.com It is particularly effective in moisture-cured silicone formulations due to its reduced hydrolytic stability compared to tin carboxylates. reaxis.comreaxis.com
Polyurethane Systems: It serves as an effective crosslinking agent in polyurethane formulations. evitachem.com
Polymer Synthesis: It is used in polycondensation reactions for producing RTV silicones and silanes. bnt-chemicals.com It also finds application as a catalyst in combination with other substances for creating polymers that respond to stimuli like heat or cold. bnt-chemicals.com
Coatings and Surface Treatments: Dibutyltin bis(acetylacetonate) is utilized in the production of transparent conductive layers on various materials. bnt-chemicals.comevitachem.com It is also employed in the formulation of certain dyes, surface finishes, and impregnation products. bnt-chemicals.com
The coordination geometry around the tin atom in Dibutyltin bis(acetylacetonate) is typically a distorted octahedron, a result of the steric hindrance from the bulky butyl groups. evitachem.com This structural feature is a key determinant of its catalytic behavior.
Delimitation and Objectives of the Research Compendium on Dibutyltin bis(acetylacetonate)
This research compendium is strictly focused on the chemical and technical aspects of Dibutyltin bis(acetylacetonate). The primary objectives are:
To provide a detailed overview of the historical context and modern relevance of organotin compounds, with a specific focus on dialkyltin complexes.
To present a thorough review of the synthesis, chemical properties, and structural characteristics of Dibutyltin bis(acetylacetonate).
To explore the emerging research landscape and diverse applications of Dibutyltin bis(acetylacetonate) in advanced chemical research, particularly in the fields of catalysis and polymer chemistry.
To compile and present key data in a clear and accessible format, including interactive tables.
This article explicitly excludes any discussion of dosage, administration, safety profiles, or adverse effects of the compound. The content is intended for a scientific and technical audience and is based on a review of current research literature.
Structure
2D Structure
Properties
IUPAC Name |
(Z)-4-[dibutyl-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.2C4H9.Sn/c2*1-4(6)3-5(2)7;2*1-3-4-2;/h2*3,6H,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDDHYAAWVNATK-VGKOASNMSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=CC(=O)C)C)OC(=CC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](O/C(=C\C(=O)C)/C)(O/C(=C\C(=O)C)/C)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Dibutyltin Bis Acetylacetonate
Direct Synthesis Routes and Ligand Exchange Processes
Traditional synthesis of Dibutyltin (B87310) bis(acetylacetonate) often involves the reaction of a dibutyltin precursor with a source of the acetylacetonate (B107027) ligand. These methods are well-established and widely used in industrial production.
Synthesis from Dibutyltin(IV) Oxide and Beta-Diketones
A primary and common method for preparing Dibutyltin bis(acetylacetonate) is the reaction between Dibutyltin(IV) oxide and acetylacetone (B45752), which is a beta-diketone. evitachem.comgoogle.com This condensation reaction typically involves heating the reactants, often under reflux, in a suitable solvent like toluene (B28343). evitachem.comgoogle.com The reaction generates water as a byproduct, which needs to be removed to drive the reaction to completion. google.com A common technique for water removal is azeotropic distillation using a Dean-Stark apparatus. google.com
To enhance the reaction rate and completion, a polyalkoxysilane, such as methyltrimethoxysilane, can be added to the reaction mixture. google.com The polyalkoxysilane acts as a water scavenger, reacting with the water produced during the condensation. google.com This method avoids the need for azeotropic distillation and can be carried out at lower temperatures, typically between 20°C and 80°C. google.com An excess of acetylacetone is generally preferred to ensure complete conversion of the dibutyltin oxide. google.com
Routes Employing Organotin Halides and Acetylacetonate Salts
An alternative to using dibutyltin oxide is to start from a dibutyltin halide, most commonly Dibutyltin dichloride. evitachem.com This method represents a ligand exchange process where the chloride ligands on the tin atom are replaced by acetylacetonate groups. The reaction is typically carried out by treating dibutyltin dichloride with an acetylacetonate salt, such as sodium acetylacetonate.
A patent for the synthesis of a related compound, dibutyltin dilaurate, describes a similar process where dibutyltin dichloride is reacted with lauric acid in the presence of sodium ethoxide in ethanol (B145695). google.com This suggests a parallel route for Dibutyltin bis(acetylacetonate) where dibutyltin dichloride is reacted with acetylacetone in the presence of a base like sodium ethoxide to neutralize the liberated HCl. This method can circumvent the production of toxic dust and large amounts of wastewater associated with the hydrolysis of dibutyltin dichloride to the oxide. google.com
The reaction proceeds as follows: (C₄H₉)₂SnCl₂ + 2 Na(CH₃COCHCOCH₃) → (C₄H₉)₂Sn(CH₃COCHCOCH₃)₂ + 2 NaCl
The sodium chloride byproduct is insoluble in many organic solvents and can be easily removed by filtration, simplifying the purification of the final product.
Alternative Synthetic Pathways for High-Purity Dibutyltin bis(acetylacetonate)
Achieving high purity is crucial for many applications of Dibutyltin bis(acetylacetonate), particularly in catalysis. americanelements.com Purification methods like recrystallization or distillation are often employed post-synthesis. evitachem.com For specialized applications requiring very high purity, such as in electronics or for creating transparent conductive layers, advanced purification techniques are necessary. bnt-chemicals.com
High-purity grades can be obtained by carefully controlling reaction stoichiometry and conditions to minimize side reactions. americanelements.com The use of redistribution reactions, a common strategy in organotin chemistry, can also be employed. gelest.com For instance, reacting tetrabutyltin (B32133) with tin(IV) chloride can produce dibutyltin dichloride in a controlled manner, which can then be used as a high-purity starting material. gelest.com Subsequent reaction with high-purity acetylacetonate under inert conditions would yield a product with minimal impurities.
| Method | Precursors | Key Conditions | Byproducts | Advantages | Disadvantages |
| Oxide Route | Dibutyltin(IV) oxide, Acetylacetone | Reflux in toluene, Azeotropic distillation of water. google.com | Water | Readily available precursors. google.com | Requires heat and water removal. google.com |
| Oxide Route with Scavenger | Dibutyltin(IV) oxide, Acetylacetone, Polyalkoxysilane | 20-80°C, Stirring. google.com | Alcohol, Silanol (B1196071) species | Lower temperature, No distillation needed. google.com | Requires an additional reagent. google.com |
| Halide Route | Dibutyltin dichloride, Sodium acetylacetonate | Reaction in a suitable solvent. | Sodium Chloride | Easy removal of salt byproduct. | Halide precursor can be corrosive. |
Green Chemistry Approaches in Dibutyltin bis(acetylacetonate) Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of organotin compounds. The goals are to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency.
Solvent-Free Synthesis and Mechanochemical Methods
Solvent-free synthesis offers significant environmental benefits by eliminating solvent waste and simplifying product work-up. For the reaction of Dibutyltin(IV) oxide with acetylacetone, a solvent-free approach is feasible. The reaction can be performed by heating the neat mixture of the solid oxide and liquid acetylacetone. The water produced can be removed by applying a vacuum.
Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), is an emerging green technique. While specific research on the mechanochemical synthesis of Dibutyltin bis(acetylacetonate) is not widely published, the principles are applicable. Grinding solid Dibutyltin(IV) oxide with liquid acetylacetone could initiate the reaction at room temperature without the need for bulk solvents, potentially leading to a more energy-efficient and waste-free process.
Catalytic Approaches and Reagent Recycling Strategies for Sustainable Production
Improving the atom economy and catalytic efficiency of the synthesis is another key aspect of green chemistry. While Dibutyltin bis(acetylacetonate) is itself a catalyst, its synthesis can be optimized. The use of catalysts in the redistribution reactions to prepare the dibutyltin dichloride precursor, for instance, can improve reaction rates and selectivity under milder conditions. gelest.com
Optimization of Reaction Parameters and Yield Enhancement for Dibutyltin bis(acetylacetonate) Production
The efficiency and economic viability of dibutyltin bis(acetylacetonate) production are critically dependent on the fine-tuning of several reaction parameters. These include temperature, pressure, and the stoichiometric ratio of the reactants. Careful control of these variables can significantly enhance the reaction rate, yield, and purity of the final product, thereby minimizing downstream purification costs.
Temperature, Pressure, and Stoichiometric Control
The synthesis of dibutyltin bis(acetylacetonate) is sensitive to the thermal conditions and the molar ratios of the reactants.
Temperature: The reaction temperature directly influences the rate of reaction. A patented method utilizing a polyalkoxysilane specifies a broad temperature range of approximately 20°C to 80°C. nih.gov Within this range, gentle warming is often sufficient to initiate and sustain the reaction. nih.gov Higher temperatures, such as those achieved under reflux in solvents like toluene, can accelerate the reaction but must be carefully controlled to prevent the formation of undesirable byproducts. The optimal temperature is a balance between achieving a high reaction rate and maintaining the stability of the product and reactants.
Pressure: While many syntheses are conducted at atmospheric pressure, the application of a vacuum can be advantageous, particularly during the removal of the solvent and other volatile impurities after the reaction is complete. nih.gov In the context of purification by distillation, precise pressure control is essential to lower the boiling point of the compound and prevent thermal decomposition.
Stoichiometric Control: The molar ratio of the reactants is a crucial factor in maximizing the yield of dibutyltin bis(acetylacetonate). The reaction between dibutyltin oxide and acetylacetone requires a stoichiometric ratio of 1:2. However, to drive the reaction to completion, an excess of acetylacetone is often employed. One patented method suggests using at least 2 moles of the dione (B5365651) (acetylacetone) for every gram-atom of tin in the dialkyltin oxide. nih.gov The use of a significant excess of one reactant can be a cost-effective strategy to ensure the complete conversion of the more valuable reactant.
Interactive Data Table: Illustrative Optimization of Reaction Parameters for Dibutyltin bis(acetylacetonate) Synthesis
| Experiment ID | Molar Ratio (Dibutyltin Oxide:Acetylacetone) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 1:2.0 | 60 | 4 | 85 | 92 |
| 2 | 1:2.2 | 60 | 4 | 92 | 95 |
| 3 | 1:2.5 | 60 | 4 | 95 | 96 |
| 4 | 1:2.2 | 70 | 3 | 94 | 95 |
| 5 | 1:2.2 | 80 | 2 | 93 | 94 |
Note: The data in this table is illustrative and based on general principles of chemical synthesis optimization. It serves to demonstrate the potential impact of varying reaction parameters on the yield and purity of dibutyltin bis(acetylacetonate).
Advanced Purification Techniques for Research-Grade Dibutyltin bis(acetylacetonate)
The production of research-grade dibutyltin bis(acetylacetonate), which demands very high purity levels, necessitates the use of advanced purification techniques. The choice of method is often dictated by the physical state of the crude product, which can be a yellowish liquid or a low-melting solid, and the nature of the impurities present. researchgate.netgelest.com
Recrystallization: For crude dibutyltin bis(acetylacetonate) that is solid at room temperature or can be induced to crystallize, recrystallization is a powerful purification method. The selection of an appropriate solvent system is critical. An ideal solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, while the impurities remain either soluble or insoluble at all temperatures. The process typically involves dissolving the crude product in a minimal amount of a suitable hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then isolated by filtration.
Distillation: When the crude product is a liquid, or for the removal of volatile impurities from a solid product, distillation is a common purification technique. Given the relatively high boiling point of dibutyltin bis(acetylacetonate), vacuum distillation is often employed to reduce the boiling temperature and prevent thermal decomposition. The effectiveness of the separation depends on the difference in boiling points between the desired compound and its impurities. For high-purity requirements, fractional distillation under reduced pressure may be necessary.
Chromatography: For achieving the highest levels of purity, particularly for analytical standards and research applications, chromatographic techniques are invaluable. Preparative High-Performance Liquid Chromatography (HPLC) can be used to separate dibutyltin bis(acetylacetonate) from closely related impurities with high resolution. mdpi.com Column chromatography, using stationary phases like silica (B1680970) gel or alumina, can also be effective. The choice of eluent (solvent system) is optimized to achieve the best separation.
Interactive Data Table: Comparison of Purification Techniques for Dibutyltin bis(acetylacetonate)
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Recovery (%) | Key Considerations |
| Single Recrystallization | 90 | 98 | 85 | Dependent on suitable solvent and crystalline nature of crude product. |
| Vacuum Distillation | 90 | 97 | 90 | Effective for removing volatile impurities; requires careful temperature and pressure control to prevent decomposition. |
| Preparative HPLC | 95 | >99.5 | 70 | High resolution for trace impurities; can be costly and time-consuming for large quantities. |
Note: This table provides an illustrative comparison of common purification techniques. The actual performance will depend on the specific impurities present and the optimization of the chosen method.
Advanced Spectroscopic and Diffraction Based Characterization Methodologies for Dibutyltin Bis Acetylacetonate
Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure of diamagnetic molecules like Dibutyltin (B87310) bis(acetylacetonate). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the organic moieties of the molecule—the butyl chains and the acetylacetonate (B107027) ligands.
The acetylacetonate (acac) ligand, upon chelation to the tin atom, typically exhibits a simplified set of signals corresponding to the methyl (CH₃) and methine (CH) groups. In the ¹H NMR spectrum, the methine proton usually appears as a singlet, while the methyl protons also give rise to a single, more intense singlet, indicating that both acac ligands are chemically equivalent in solution. Based on data from analogous metal acetylacetonate complexes, the chemical shifts for these protons can be anticipated. For instance, in calcium bis(acetylacetonate), the methyl protons resonate at approximately 1.66 ppm and the methine proton at 5.05 ppm.
The ¹³C NMR spectrum provides complementary information. The carbons of the acetylacetonate ligand are expected in three distinct regions: the methyl carbons, the methine carbon, and the carbonyl carbons. Studies on other metal acetylacetonate complexes, such as cis-Ti(acac)₂Cl₂, show chemical shifts for the methyl carbons around 25-26 ppm, the methine carbon near 109 ppm, and the carbonyl carbons in the range of 190-194 ppm. nih.gov
The n-butyl groups attached to the tin atom will show a characteristic pattern of four signals in both ¹H and ¹³C NMR spectra, corresponding to the four inequivalent carbon atoms (α-CH₂, β-CH₂, γ-CH₂, and δ-CH₃) and their attached protons. The protons on the α-carbon, being directly attached to the tin atom, are expected to show coupling to the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), which can provide valuable structural information.
Interactive Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Dibutyltin bis(acetylacetonate)
| Group | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| Acetylacetonate CH | ¹H | ~5.0 - 5.5 | Chemical shift is influenced by the metal center. |
| Acetylacetonate CH₃ | ¹H | ~1.8 - 2.1 | Typically a sharp singlet, indicating equivalent methyl groups. |
| Butyl α-CH₂ | ¹H | ~1.2 - 1.7 | Often shows satellite peaks due to coupling with ¹¹⁷/¹¹⁹Sn. |
| Butyl β,γ-CH₂ | ¹H | ~1.2 - 1.7 | Resonances for the central methylene (B1212753) groups, may overlap. |
| Butyl δ-CH₃ | ¹H | ~0.8 - 1.0 | Typically a triplet. |
| Acetylacetonate C=O | ¹³C | ~190 - 195 | Deshielded due to the electronegative oxygen and carbonyl character. |
| Acetylacetonate CH | ¹³C | ~100 - 110 | The central carbon of the chelate ring. |
| Acetylacetonate CH₃ | ¹³C | ~25 - 30 | |
| Butyl α-CH₂ | ¹³C | ~25 - 35 | Directly attached to tin; shows ¹J(¹¹⁹Sn-¹³C) coupling. |
| Butyl β-CH₂ | ¹³C | ~27 - 29 | Shows ²J(¹¹⁹Sn-¹³C) coupling. |
| Butyl γ-CH₂ | ¹³C | ~26 - 28 | |
| Butyl δ-CH₃ | ¹³C | ~13 - 15 | The terminal methyl carbon. |
Tin possesses two NMR-active spin-1/2 isotopes, ¹¹⁷Sn and ¹¹⁹Sn, with ¹¹⁹Sn being slightly more sensitive and therefore more commonly studied. huji.ac.il ¹¹⁹Sn NMR spectroscopy is exceptionally powerful for directly probing the environment around the tin atom. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the coordination number, the geometry of the complex, and the nature of the substituents attached to the tin atom, covering a vast range of over 5000 ppm. northwestern.edu
For organotin(IV) compounds, the coordination number significantly influences the ¹¹⁹Sn chemical shift. Four-coordinate tin in R₄Sn compounds resonates at the high-field end of the scale (e.g., SnMe₄ at 0 ppm, the standard reference). As the coordination number increases to five and six, the signal shifts to a lower field (more negative ppm values). For a hexa-coordinated species like Dibutyltin bis(acetylacetonate), where the tin atom is bound to two carbon atoms and four oxygen atoms in an octahedral geometry, the ¹¹⁹Sn chemical shift is expected to be in the range of approximately -200 to -500 ppm, relative to SnMe₄. The precise value provides a fingerprint for the specific coordination environment.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. In Dibutyltin bis(acetylacetonate), COSY would be used to trace the connectivity within the butyl chains, showing cross-peaks between the δ-CH₃ protons and the γ-CH₂ protons, between the γ-CH₂ and β-CH₂ protons, and so on.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HMQC or HSQC spectrum would definitively link each proton signal in the butyl and acetylacetonate groups to its corresponding carbon signal, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). HMBC is particularly valuable for establishing connectivity across quaternary carbons or heteroatoms. For instance, it could show a correlation between the methyl protons of the acac ligand and the carbonyl carbon, or between the α- and β-protons of the butyl group and the tin-bound α- and β-carbons, respectively. Crucially, correlations from the protons of the butyl and acetylacetonate ligands to the central tin atom could potentially be observed in a ¹H-¹¹⁹Sn HMBC experiment, providing definitive evidence of the ligand-metal connections.
Vibrational Spectroscopic Techniques for Functional Group and Coordination Site Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the nature of chemical bonds and molecular symmetry, making them ideal for studying the coordination of the acetylacetonate ligand to the tin center.
FT-IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment. In Dibutyltin bis(acetylacetonate), the most informative region of the IR spectrum is typically between 400 and 1700 cm⁻¹, where the vibrations of the acetylacetonate ring and the tin-oxygen bonds occur.
Free acetylacetone (B45752) exists as a tautomeric mixture, with the keto form showing characteristic C=O stretching vibrations (ν(C=O)) around 1708-1728 cm⁻¹. researchgate.net Upon deprotonation and chelation to a metal ion, the π-electron density in the acac ligand becomes delocalized across the O-C-C-C-O framework. This results in the disappearance of the ketonic ν(C=O) bands and the appearance of new, strong bands at lower frequencies, which are characteristic of the coordinated ligand.
Key vibrational modes for metal-bound acetylacetonate include:
ν(C=O) + ν(C=C) Modes: Two principal bands are observed in the 1500-1600 cm⁻¹ region. The higher frequency band (around 1580 cm⁻¹) is often assigned to a vibration with a major contribution from C=O stretching, while the lower frequency band (around 1525 cm⁻¹) is attributed to a mode with a larger contribution from C=C stretching. The exact positions of these bands are sensitive to the nature of the metal ion.
Sn-O Stretching Modes: The vibrations corresponding to the stretching of the tin-oxygen bonds (ν(Sn-O)) are found in the far-infrared region, typically below 600 cm⁻¹. These bands provide direct evidence of the coordination between the acetylacetonate ligand and the tin atom. Studies on other metal acetylacetonates (B15086760) suggest these modes can be found in the 400-600 cm⁻¹ range. researchgate.net
The C-H stretching and bending vibrations of the butyl groups and the methyl groups of the acac ligand are also observed, typically in the 2800-3000 cm⁻¹ and 1350-1460 cm⁻¹ regions, respectively.
Raman spectroscopy is a complementary technique to FT-IR. It detects molecular vibrations that cause a change in the polarizability of the molecule. According to the mutual exclusion rule, for molecules with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. While Dibutyltin bis(acetylacetonate) may not possess a perfect center of symmetry, the relative intensities of bands in the IR and Raman spectra can differ significantly, providing a more complete vibrational picture.
Symmetric stretching vibrations, which may be weak in the IR spectrum, often give rise to strong signals in the Raman spectrum. This is particularly relevant for the chelate ring system and the Sn-O bonds.
Symmetric Ring Vibrations: The totally symmetric stretching of the delocalized O-C-C-C-O system is expected to be a strong feature in the Raman spectrum.
Symmetric ν(Sn-O) Mode: The in-phase, symmetric stretching of the tin-oxygen bonds is a key vibration for characterizing the strength and nature of the metal-ligand interaction and is often prominent in the Raman spectrum, appearing in the 400-600 cm⁻¹ region. researchgate.net
By comparing the FT-IR and Raman spectra, a more confident assignment of the vibrational modes can be achieved, leading to a deeper understanding of the molecular structure and bonding in Dibutyltin bis(acetylacetonate).
Interactive Table 2: Principal Vibrational Bands (FT-IR & Raman) for Dibutyltin bis(acetylacetonate)
| Wavenumber (cm⁻¹) | Tentative Assignment | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |
| ~2850 - 2960 | ν(C-H) of butyl and methyl groups | Strong | Medium-Strong | A complex set of bands corresponding to symmetric and asymmetric C-H stretching. |
| ~1580 | Antisymmetric ν(C=O) + ν(C=C) | Very Strong | Medium | A key indicator of a chelated acetylacetonate ligand. |
| ~1525 | Symmetric ν(C=C) + ν(C=O) | Strong | Strong | Another characteristic band of the delocalized π-system in the chelate ring. |
| ~1460, ~1360 | δ(CH₃) of butyl and acetylacetonate groups | Medium | Medium-Weak | Asymmetric and symmetric bending modes. |
| ~1280 | Symmetric ν(C-C) of the ring + δ(C-H) | Medium | Strong | |
| ~930 | ν(C-CH₃) | Medium | Weak | Stretching of the bond between the ring and the methyl group. |
| ~400 - 600 | ν(Sn-O) + Ring deformation modes | Strong | Strong | Direct evidence of metal-ligand bonding. The symmetric stretch is often stronger in the Raman. |
X-ray Diffraction (XRD) Methodologies for Solid-State Structural Determination
X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For dibutyltin bis(acetylacetonate), these methods can elucidate its molecular geometry and packing in the solid state.
Single-Crystal X-ray Diffraction for Crystal and Molecular Structure
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline compound. This non-destructive technique provides detailed information regarding unit cell dimensions, bond lengths, bond angles, and site-ordering. nih.gov The process involves irradiating a single, high-quality crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The interaction of the X-rays with the crystal's electron density produces a unique pattern of reflections, which can be mathematically reconstructed to generate a three-dimensional model of the molecule.
Table 1: Hypothetical Crystallographic Data for Dibutyltin bis(acetylacetonate)
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C18H32O4Sn |
| Formula Weight | 431.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.5 |
| b (Å) | 18.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 2220 |
| Z (molecules/unit cell) | 4 |
Note: The data in this table is hypothetical and serves to illustrate the typical parameters obtained from a single-crystal X-ray diffraction experiment.
Powder X-ray Diffraction for Bulk Phase Analysis and Polymorphism Studies
Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the bulk crystalline properties of a material. Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
For dibutyltin bis(acetylacetonate), PXRD is primarily used for:
Phase Identification: Confirming the identity of the bulk material by comparing its diffraction pattern to a known standard.
Purity Assessment: Detecting the presence of crystalline impurities.
Polymorphism Studies: Investigating the existence of different crystalline forms (polymorphs) of the compound. Polymorphs can exhibit different physical properties, and their identification is crucial for consistent material performance. The compound's low melting point and tendency to liquefy depending on ambient temperature and impurities suggest that polymorphism could be a relevant area of study. sigmaaldrich.comreaxis.com
A typical PXRD pattern would display a series of peaks at specific diffraction angles (2θ), corresponding to the various crystal lattice planes. While a specific experimental pattern for pure dibutyltin bis(acetylacetonate) is not widely published, a study on the related compound bis(acetylacetonato)tin dichloride (Sn(acac)2Cl2) demonstrates the utility of PXRD in characterizing structural changes. researchgate.net
Advanced Mass Spectrometry for Molecular Weight and Fragmentation Studies
Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. For dibutyltin bis(acetylacetonate), various MS methods can be employed, each providing unique insights. The compound's stability makes it well-suited for MS analysis. bnt-chemicals.com
Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Species
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules directly from solution. rsc.org It generates gaseous ions from liquid samples with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.
In the context of dibutyltin bis(acetylacetonate), ESI-MS would be used to:
Confirm the molecular weight of the compound by observing the protonated molecule [M+H]+ or other adducts.
Study the behavior of the compound in different solvent systems.
When coupled with tandem mass spectrometry (MS/MS), to induce fragmentation and gain structural information. nih.govnih.gov The fragmentation patterns can reveal the connectivity of the butyl and acetylacetonate ligands to the tin center.
Table 2: Predicted ESI-MS Fragmentation Data for Dibutyltin bis(acetylacetonate)
| m/z (mass-to-charge ratio) | Proposed Ion Fragment |
|---|---|
| 433.1 (for ¹²⁰Sn) | [C18H32O4Sn + H]⁺ (Protonated molecule) |
| 375.1 | [M - C4H9]⁺ (Loss of one butyl group) |
| 333.1 | [M - C5H7O2]⁺ (Loss of one acetylacetonate radical) |
| 277.0 | [M - C4H9 - C5H7O2]⁺ (Loss of one butyl and one acetylacetonate group) |
Note: The m/z values are calculated for the most abundant tin isotope (¹²⁰Sn) and represent plausible fragmentation pathways.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Larger Assemblies
Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, particularly useful for the analysis of large, non-volatile molecules and molecular assemblies. news-medical.net The analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte with minimal fragmentation.
For dibutyltin bis(acetylacetonate), MALDI-MS could be employed to:
Analyze the intact molecule, similar to ESI-MS.
Investigate the formation of dimers or other larger aggregates in the solid state or in concentrated solutions.
Characterize reaction products of dibutyltin bis(acetylacetonate), such as its use in the formation of polymers.
The choice of an appropriate matrix is critical for the successful analysis of organometallic compounds like dibutyltin bis(acetylacetonate) to avoid unwanted reactions with the matrix itself.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Purity Assessment
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. For the analysis of many organotin compounds, including dibutyltin species, derivatization is often required to increase their volatility and thermal stability for GC analysis. shimadzu.comgcms.czresearchgate.net This typically involves converting the polar functional groups into less polar, more volatile derivatives. youtube.comresearchgate.net
The primary applications of GC-MS in the context of dibutyltin bis(acetylacetonate) include:
Purity Assessment: Detecting and quantifying volatile impurities in a sample.
Quantification of Dibutyltin: After derivatization (e.g., ethylation or propylation), GC-MS can be used to accurately quantify the amount of the dibutyltin moiety in various matrices. shimadzu.com
A typical procedure for purity analysis might involve the derivatization of a dibutyltin bis(acetylacetonate) sample followed by injection into the GC-MS system. The resulting chromatogram would separate the derivatized dibutyltin from any volatile impurities, and the mass spectrometer would provide definitive identification of each component.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Dibutyltin bis(acetylacetonate) |
| bis(acetylacetonato)tin dichloride |
| Dibutyltin dichloride |
| Acetylacetone |
Mössbauer Spectroscopy for Tin Oxidation State and Electronic Environment Probing
Mössbauer spectroscopy, specifically utilizing the ¹¹⁹Sn isotope, stands as a uniquely powerful tool for investigating the immediate environment of the tin atom in compounds like Dibutyltin bis(acetylacetonate). This technique is highly sensitive to the oxidation state of tin and the symmetry of the electric field generated by the surrounding ligands. The key parameters derived from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).
The isomer shift (δ) provides direct evidence of the oxidation state of the tin nucleus. For organotin(IV) compounds, such as Dibutyltin bis(acetylacetonate), isomer shifts typically fall within the range of 0 to 2.1 mm/s relative to a standard like BaSnO₃. This parameter is influenced by the s-electron density at the tin nucleus, which is in turn affected by the nature of the groups bonded to the tin atom.
The quadrupole splitting (ΔE_Q) arises when the tin nucleus is situated in a non-symmetrical electric field, causing the nuclear energy levels to split. The magnitude of this splitting is a direct indicator of the distortion from perfect tetrahedral, octahedral, or other symmetric geometries. For diorganotin(IV) compounds of the type R₂SnL₂, where L is a bidentate ligand like acetylacetonate, the value of ΔE_Q is particularly useful for distinguishing between different stereoisomers.
In the case of Dibutyltin bis(acetylacetonate), the two butyl groups and the two bidentate acetylacetonate ligands create a six-coordinate environment around the tin atom. This can result in either a trans- or cis-octahedral geometry with respect to the butyl groups. A trans-configuration, where the butyl groups are at 180° to each other, would lead to a more symmetric electric field around the tin nucleus, resulting in a larger quadrupole splitting value, typically around 4 mm/s. Conversely, a cis-configuration, with the butyl groups adjacent at 90°, results in a less symmetric environment and a smaller quadrupole splitting value, typically around 2 mm/s.
Table 1: Representative ¹¹⁹Sn Mössbauer Parameters for Analogous cis-Diorganotin(IV) Chelate Complexes
| Compound Type | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Inferred Geometry of R-Sn-R |
|---|---|---|---|
| cis-R₂SnL₂ (O-donor ligands) | 1.10 - 1.50 | 1.80 - 2.40 | Distorted Octahedral |
Based on these established trends, it is predicted that Dibutyltin bis(acetylacetonate) adopts a cis-octahedral geometry. The expected isomer shift would confirm the Sn(IV) oxidation state, and the quadrupole splitting value would fall in the range characteristic of this cis-configuration.
Hyphenated Techniques for Comprehensive Characterization of Dibutyltin bis(acetylacetonate)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples and the unambiguous identification of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, organotin compounds like Dibutyltin bis(acetylacetonate) are often not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically employed. This involves reacting the compound to replace polar functional groups with nonpolar ones, thereby increasing volatility. nih.gov For dibutyltin species, this is commonly achieved through ethylation using reagents like sodium tetraethylborate (NaBEt₄). hpc-standards.usbnt-chemicals.com
In this process, the acetylacetonate ligands are cleaved, and the dibutyltin moiety is ethylated to form diethyldibutyltin (Bu₂SnEt₂). This volatile derivative can then be separated by gas chromatography and detected by mass spectrometry. The mass spectrum provides a molecular fingerprint, with characteristic fragmentation patterns that confirm the original presence of the dibutyltin species. The fragmentation typically involves the sequential loss of the alkyl groups (butyl and ethyl). researchgate.net
Table 2: Characteristic Mass Fragments for Ethylated Dibutyltin (Bu₂SnEt₂) in GC-MS Analysis
| Mass-to-Charge Ratio (m/z) | Ion | Description |
|---|---|---|
| 263 | [BuSnEt₂]⁺ | Loss of one butyl group |
| 235 | [Bu₂SnEt]⁺ | Loss of one ethyl group |
| 207 | [SnEt₃]⁺ | Rearrangement and loss of butyl groups |
| 177 | [BuSnH]⁺ | Loss of alkyl groups and rearrangement |
Note: The m/z values correspond to the most abundant tin isotope. The full spectrum shows a characteristic isotopic pattern for tin.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry offers a significant advantage by often allowing for the direct analysis of non-volatile and thermally labile compounds without the need for derivatization. For Dibutyltin bis(acetylacetonate), a reverse-phase LC method can be used for separation. The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
In the MS source, the molecule can be ionized to produce several characteristic ions. A common observation for such chelate complexes is the loss of one of the acetylacetonate (acac) ligands to form a stable cation, [Bu₂Sn(acac)]⁺. Further fragmentation can lead to the loss of the remaining acetylacetonate ligand and butyl groups. By monitoring for these specific mass-to-charge ratios, LC-MS provides both high selectivity and sensitivity for the detection and quantification of the intact compound.
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
TGA-MS is a hyphenated technique that provides information on the thermal stability and decomposition pathway of a material. The sample is heated in a controlled atmosphere in the thermogravimetric analyzer, which measures the mass loss as a function of temperature. The evolved gases from the decomposition are then transferred directly into a mass spectrometer for identification.
While specific TGA-MS data for Dibutyltin bis(acetylacetonate) is scarce, the thermal decomposition of metal acetylacetonates generally proceeds with the breakdown of the organic ligands. For Dibutyltin bis(acetylacetonate), the TGA curve would show mass loss steps corresponding to the decomposition of the compound, likely starting above 200°C. The coupled MS would simultaneously analyze the evolved gases, which are expected to include carbon dioxide (m/z 44), water (m/z 18), acetone (B3395972) (m/z 58), and various hydrocarbon fragments resulting from the breakdown of the acetylacetonate and butyl groups. This provides a detailed picture of its thermal degradation process.
Theoretical and Computational Chemistry Studies on Dibutyltin Bis Acetylacetonate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of organometallic compounds, offering a balance between accuracy and computational cost. For a molecule like dibutyltin (B87310) bis(acetylacetonate), DFT calculations would be instrumental in elucidating its fundamental electronic and structural properties.
Geometry Optimization and Conformational Analysis of Dibutyltin bis(acetylacetonate)
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For dibutyltin bis(acetylacetonate), this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This would reveal key structural parameters such as bond lengths and angles.
Given the flexibility of the butyl chains and the acetylacetonate (B107027) ligands, conformational analysis would be crucial. This involves exploring different spatial arrangements (conformers) of the molecule to identify the global minimum energy structure and other low-energy isomers that might be present at room temperature. For instance, studies on other dibutyltin compounds have successfully used DFT to determine their optimized geometries. shd-pub.org.rs
Table 1: Hypothetical Optimized Geometric Parameters for Dibutyltin bis(acetylacetonate) (Illustrative)
| Parameter | Value |
| Sn-O Bond Length (Å) | 2.10 - 2.20 |
| Sn-C Bond Length (Å) | 2.15 - 2.25 |
| O-Sn-O Angle (°) | 85 - 95 |
| C-Sn-C Angle (°) | 110 - 130 |
HOMO-LUMO Energy Gaps and Electronic Transitions Prediction
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
DFT calculations can accurately predict the energies of the HOMO and LUMO. For dibutyltin bis(acetylacetonate), this analysis would help in understanding its potential as a catalyst or its susceptibility to electronic excitation. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from occupied to unoccupied orbitals.
NMR Chemical Shift Predictions and Vibrational Frequency Calculations for Spectroscopic Correlation
Computational spectroscopy is a powerful tool for validating theoretical structures against experimental data. DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹¹⁹Sn) and the vibrational frequencies (Infrared and Raman spectra) of dibutyltin bis(acetylacetonate).
Comparing these predicted spectra with experimentally obtained spectra would provide strong evidence for the calculated molecular structure. For instance, the calculated ¹¹⁹Sn NMR chemical shift is a sensitive probe of the coordination environment around the tin atom. Similarly, the calculated vibrational frequencies can be compared with experimental IR and Raman spectra to assign the observed bands to specific molecular vibrations. DFT has been successfully used to interpret the spectroscopic data of other dibutyltin(IV) complexes. shd-pub.org.rs
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While DFT calculations are excellent for studying individual molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. For dibutyltin bis(acetylacetonate), which is often used as a catalyst in solution, MD simulations would provide insights into:
Solvation Structure: How solvent molecules arrange themselves around the solute molecule.
Conformational Dynamics: How the molecule's shape fluctuates over time in solution.
Intermolecular Interactions: The nature and strength of interactions between the solute and solvent molecules, and between solute molecules themselves.
These simulations would track the movement of all atoms in the system over time, governed by a force field that describes the interatomic forces.
Quantum Chemical Topology and Bonding Analysis (e.g., AIM, NBO)
To gain a deeper understanding of the chemical bonds within dibutyltin bis(acetylacetonate), advanced bonding analysis methods are utilized.
Atoms in Molecules (AIM) Theory: This method partitions the electron density of a molecule into atomic basins, allowing for the characterization of bond paths and the nature of chemical bonds (e.g., covalent vs. ionic).
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. This method provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule. For example, NBO analysis could quantify the interaction between the oxygen lone pairs of the acetylacetonate ligand and the tin center.
Reaction Mechanism Prediction and Transition State Analysis for Dibutyltin bis(acetylacetonate)-Related Processes
Given that dibutyltin bis(acetylacetonate) is primarily used as a catalyst, understanding its reaction mechanisms at a molecular level is of paramount importance. Computational chemistry provides powerful tools to map out the potential energy surface of a chemical reaction.
This involves:
Locating Transition States: Identifying the high-energy structures that connect reactants and products.
Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur.
Mapping the Reaction Pathway: Following the Intrinsic Reaction Coordinate (IRC) to ensure that the identified transition state correctly connects the reactants and products.
For catalytic processes involving dibutyltin bis(acetylacetonate), such as in the formation of polyurethanes or silicones, these calculations could reveal the detailed steps of the catalytic cycle, including substrate coordination, bond activation, and product release. While specific studies on this compound are lacking, DFT has been used to investigate the catalytic mechanisms of other tin compounds. nih.gov
Coordination Chemistry and Structural Aspects of Dibutyltin Bis Acetylacetonate
Molecular Geometry and Coordination Polyhedra of the Central Tin Atom
The central tin (Sn) atom in dibutyltin (B87310) bis(acetylacetonate) is the focal point of its chemical reactivity and structural identity. The coordination geometry around this tin center is typically a distorted octahedral. evitachem.com This geometry arises from the coordination of the tin atom with two bidentate acetylacetonate (B107027) ligands and two butyl groups. The tin atom is bonded to two oxygen atoms from each of the two acetylacetonate ligands. evitachem.com
Organotin(IV) compounds, particularly di-substituted derivatives like dibutyltin bis(acetylacetonate) (R2SnX2), frequently exhibit six-coordinate geometries. nih.gov The increased Lewis acidity of the tin metal center in organotin(IV) complexes of the general formula RnSnX4−n allows for higher coordination numbers. nih.gov The steric hindrance imposed by the bulky butyl groups contributes to the distortion from a perfect octahedral geometry. evitachem.com Unlike carbon(IV) compounds, tin(IV) can readily expand its coordination sphere to accommodate five or even six atoms, a phenomenon known as hypercoordination. wikipedia.org This is particularly common when electronegative substituents, such as the oxygen atoms of the acetylacetonate ligands, are present. wikipedia.org
Table 1: Structural Parameters of Dibutyltin bis(acetylacetonate)
| Parameter | Value |
| Chemical Formula | C18H32O4Sn nih.gov |
| Molecular Weight | 431.15 g/mol evitachem.com |
| Coordination Geometry | Distorted Octahedral evitachem.com |
| Central Atom | Tin (Sn) evitachem.com |
Ligand Chelation and Conformational Flexibility of Acetylacetonate Ligands
The acetylacetonate anion (acac) is a versatile bidentate ligand that coordinates to the tin atom through its two oxygen atoms, forming a stable six-membered chelate ring. libretexts.orgwikipedia.org This chelation significantly enhances the stability of the complex compared to coordination with monodentate ligands, a phenomenon known as the chelate effect. libretexts.org The bonding within the M(acac) ring is characterized by delocalized π-electrons across the C3O2 framework, imparting a degree of aromatic character to the ring. wikipedia.org
The acetylacetonate ligands in dibutyltin bis(acetylacetonate) are not rigid; they possess conformational flexibility. In solution, cis-disubstituted bis(acetylacetonate)titanium(IV) complexes, which are analogous to the tin compound, have been shown to be nonrigid molecules. marquette.edu These complexes undergo rapid intramolecular configurational rearrangements that exchange the environments of the methyl groups on the acetylacetonate rings. marquette.edu Mechanisms proposed for these stereochemical rearrangements include twisting motions and the temporary rupture of one of the tin-oxygen bonds of the bidentate ligand. marquette.edu Variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying this dynamic behavior. marquette.edu
Supramolecular Interactions and Crystal Engineering in Dibutyltin bis(acetylacetonate) Systems
In the solid state, the structure of dibutyltin bis(acetylacetonate) can be influenced by supramolecular interactions. These non-covalent interactions, such as hydrogen bonding and other weak forces, can direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks. nih.govresearchgate.net The study of how to control these interactions to build specific crystal structures is known as crystal engineering. researchgate.net
While specific studies on the supramolecular chemistry of dibutyltin bis(acetylacetonate) are not extensively detailed in the provided results, the principles of crystal engineering in organotin compounds are well-established. tandfonline.comacs.org For instance, in related organotin systems, hydrogen bonding plays a crucial role in forming extended supramolecular architectures. nih.gov The design of such systems often involves the use of molecular components (tectons) with specific hydrogen-bonding capabilities to guide the formation of desired structural motifs. researchgate.net The potential for weak C-H···O interactions between the butyl groups and the acetylacetonate ligands of neighboring molecules could play a role in the crystal packing of dibutyltin bis(acetylacetonate).
Solvation Effects and Solution-Phase Speciation of Dibutyltin bis(acetylacetonate)
The behavior of dibutyltin bis(acetylacetonate) in solution is influenced by the nature of the solvent. Solvation can affect the stability and reactivity of the complex. Due to its ketonate-based ligand, dibutyltin bis(acetylacetonate) has a reduced hydrolytic stability compared to organotin compounds with carboxylate ligands. reaxis.com Hydrolysis can lead to the formation of tin oxide insolubles and deactivation of the catalyst. reaxis.com
In solution, particularly in the presence of coordinating solvents, there is a possibility of solvent molecules competing with the acetylacetonate ligands for coordination sites on the tin atom. This can lead to different species being present in equilibrium. NMR spectroscopy is a powerful tool for investigating the speciation of such complexes in solution. marquette.eduazom.com For example, variable temperature NMR studies can reveal dynamic exchange processes occurring in solution. marquette.edu The chemical shifts observed in ¹H and ¹³C NMR spectra can provide detailed information about the electronic and structural environment of the molecule in a given solvent. azom.com
Comparative Structural Analysis with Related Dibutyltin(IV) Complexes
The stability and reactivity of these complexes are also different. Dibutyltin bis(acetylacetonate) is noted for its high reactivity as a catalyst, partly due to its high tin content and the nature of the small ligand. reaxis.com Its reduced hydrolytic stability compared to carboxylate-functionalized organotins like dibutyltin dilaurate is a key characteristic. reaxis.com The study of a range of di- and tri-organotin(IV) complexes with various ligands, including dithiocarbamates, reveals a diversity of coordination numbers and geometries, which are influenced by the steric and electronic properties of both the organic groups on the tin and the chelating ligands. nih.gov
Catalytic Applications of Dibutyltin Bis Acetylacetonate
Polymerization Catalysis Initiated by Dibutyltin (B87310) bis(acetylacetonate)
Dibutyltin bis(acetylacetonate) serves as a highly effective catalyst in the synthesis and curing of several important classes of polymers. Its catalytic activity stems from the tin center's ability to coordinate with reactants, thereby facilitating bond formation and accelerating polymerization rates.
Polyurethane Synthesis and Curing Reactions
In the realm of polyurethane chemistry, dibutyltin bis(acetylacetonate) is a well-established catalyst. evitachem.combuildingclean.org It effectively promotes the reaction between isocyanates and polyols, the fundamental reaction in polyurethane formation. borchers.com The catalyst's role is crucial in controlling the curing process of both one-component and two-component polyurethane systems. borchers.comtib-chemicals.com This includes its use in adhesives, sealants, and coatings, where it ensures efficient cross-linking, leading to materials with enhanced mechanical properties and durability. bnt-chemicals.comborchers.com The use of dibutyltin bis(acetylacetonate) allows for the precise control of reaction conditions, which is critical for producing high-quality polyurethane products. tib-chemicals.com
Silicone Polymerization and Cross-linking Processes
Dibutyltin bis(acetylacetonate) is a highly active and widely used catalyst in the silicone industry. bnt-chemicals.com It plays a pivotal role in the polymerization of silicones, particularly in room temperature vulcanizable (RTV) silicone formulations. made-in-china.comreaxis.com The catalyst facilitates the condensation reaction between silanol (B1196071) (Si-OH) and silane (B1218182) (Si-H or Si-OR) groups, leading to the formation of siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers. evitachem.comreaxis.com
The mechanism involves the tin center activating the silanol groups, making them more susceptible to nucleophilic attack by the silane. evitachem.com This catalytic action is essential for both the initial polymerization and the subsequent cross-linking that imparts the desired elastomeric properties to the silicone material. reaxis.com Its applications extend to a variety of silicone-based products, including adhesives, sealants, and coatings. tib-chemicals.comreaxis.com
Table 1: Research Findings on Dibutyltin bis(acetylacetonate) in Silicone Polymerization
| Application | Catalyst Role | Key Findings |
| RTV Silicone Sealants | Cross-linking catalyst | Accelerates curing at room temperature, providing good adhesion and elasticity. |
| Silicone Coatings | Curing agent | Ensures uniform and rapid curing, leading to durable and weather-resistant coatings. |
| Silane-Modified Polymers (SMPs) | Condensation catalyst | Facilitates the cross-linking of silane-terminated polymers, enhancing their mechanical strength and flexibility. reaxis.com |
Polyester (B1180765) and Polycarbonate Synthesis
While less common than in polyurethane and silicone chemistry, organotin compounds, including dibutyltin derivatives, have been investigated as catalysts in the synthesis of polyesters and polycarbonates. tib-chemicals.com In polyester synthesis, these catalysts can be used in polycondensation reactions between dicarboxylic acids (or their esters) and diols. tib-chemicals.comgoogle.com The catalytic process often involves a two-stage synthesis to achieve polyesters with desirable properties like good color and high molecular weight in a reduced reaction time. google.comgoogle.com
In the production of polycarbonates, butyltin catalysts can be employed in transesterification reactions, for example, between a dialkyl carbonate and a diol. tib-chemicals.comnih.gov While specific data on dibutyltin bis(acetylacetonate) in these particular syntheses is limited in the provided results, the broader family of butyltin catalysts demonstrates the potential for such applications. tib-chemicals.com
Transesterification and Esterification Reactions Mediated by Dibutyltin bis(acetylacetonate)
Dibutyltin bis(acetylacetonate) is an effective catalyst for both transesterification and esterification reactions. tib-chemicals.com These reactions are fundamental in various industrial processes, including the production of plasticizers, alkyd resins, and various esters. tib-chemicals.com The catalytic activity of butyltin compounds allows these reactions to proceed under milder conditions, which can lead to energy savings and improved process economics. tib-chemicals.com The high selectivity of these catalysts contributes to higher yields and better product quality. tib-chemicals.com
Table 2: Dibutyltin bis(acetylacetonate) in Esterification and Transesterification
| Reaction Type | Reactants | Product | Catalyst Function |
| Esterification | Carboxylic Acid + Alcohol | Ester + Water | Activates the carboxylic acid for nucleophilic attack by the alcohol. |
| Transesterification | Ester + Alcohol | New Ester + New Alcohol | Facilitates the exchange of the alkoxy group of the ester. |
Hydrostannylation Reactions Utilizing Dibutyltin bis(acetylacetonate) as a Precursor or Catalyst
Information regarding the direct use of dibutyltin bis(acetylacetonate) as a catalyst or precursor for hydrostannylation reactions is not prominently available in the provided search results. Hydrostannylation, the addition of a tin hydride (Sn-H) across an unsaturated bond, typically utilizes tin hydrides as reagents, often in the presence of a radical initiator or a transition metal catalyst. While organotin compounds are central to this reaction, the specific role of dibutyltin bis(acetylacetonate) in this context requires further investigation beyond the scope of the provided information.
Other Organometallic Transformations and Organic Reactions Facilitated by Dibutyltin bis(acetylacetonate)
Beyond its primary role in polymerization and esterification, dibutyltin bis(acetylacetonate) and related organotin compounds are involved in other organometallic and organic reactions. For instance, they can be used in the production of transparent conductive layers on materials. bnt-chemicals.com They also find application in the formulation of various dyes and surface finishes. bnt-chemicals.com
The versatility of organotin catalysts, including dibutyltin bis(acetylacetonate), extends to their use in combination with other catalysts to create materials with stimuli-responsive properties. bnt-chemicals.com These materials can change their physical properties in response to external stimuli like heat or cold. bnt-chemicals.com
Mechanistic Insights into Dibutyltin bis(acetylacetonate)-Catalyzed Processes
The catalytic efficacy of dibutyltin bis(acetylacetonate) in various chemical transformations, particularly in polyurethane and silicone chemistries, is rooted in the Lewis acidic nature of the tin center and its ability to coordinate with reactants, thereby lowering the activation energy of the reaction. Mechanistic studies, while not as exhaustive as for some other organotin catalysts like dibutyltin dilaurate (DBTDL), provide a foundational understanding of its catalytic behavior.
Proposed Catalytic Cycles and Active Species Identification
The catalytic mechanism of dibutyltin bis(acetylacetonate) is generally understood to proceed through pathways common to many organotin(IV) compounds, primarily involving the coordination of the tin atom to a substrate containing a hydroxyl or other active hydrogen group. researchgate.net
In silicone polymerization , dibutyltin bis(acetylacetonate) catalyzes the condensation reaction between silanol (Si-OH) and silane groups. The proposed mechanism involves the following key steps evitachem.com:
Activation of Silanol Groups: The tin center of the dibutyltin bis(acetylacetonate) coordinates with the oxygen atom of a silanol group. This coordination increases the electrophilicity of the silicon atom and the acidity of the silanol proton.
Nucleophilic Attack: The activated silanol is then more susceptible to nucleophilic attack by another silanol or a silane, leading to the formation of a siloxane (Si-O-Si) bond. evitachem.com
Catalyst Regeneration: After the formation of the siloxane bond, the catalyst is regenerated and can participate in further condensation reactions.
The active species in this process is believed to be the dibutyltin moiety, with the acetylacetonate (B107027) ligands potentially being displaced or remaining coordinated depending on the specific reaction conditions and substrates.
In polyurethane formation , which involves the reaction of an isocyanate (R-NCO) with a polyol (R'-OH), organotin catalysts like dibutyltin bis(acetylacetonate) are highly effective. bnt-chemicals.comrsc.org While detailed mechanistic studies specifically for dibutyltin bis(acetylacetonate) are less common than for dibutyltin dilaurate (DBTDL), the general "Lewis acid mechanism" is widely accepted. rsc.org This mechanism proposes that the tin catalyst forms a complex with one of the reactants, activating it for the subsequent reaction. Two primary pathways are considered rsc.orgnih.gov:
Alcohol-Catalyst Complex Formation: The tin atom coordinates with the hydroxyl group of the polyol. This increases the nucleophilicity of the oxygen atom, facilitating its attack on the electrophilic carbon of the isocyanate group.
Isocyanate-Catalyst Complex Formation: The tin atom coordinates with the nitrogen or oxygen atom of the isocyanate group. This increases the electrophilicity of the isocyanate carbon, making it more susceptible to attack by the alcohol.
Most evidence for polyurethane formation catalyzed by organotins points towards the formation of a ternary complex involving the catalyst, the alcohol, and the isocyanate. niscpr.res.in The acetylacetonate ligands on the tin atom are labile and can be exchanged with the alcohol, forming a tin alkoxide as a key intermediate. This species then reacts with the isocyanate.
A generalized catalytic cycle for the formation of urethane (B1682113) catalyzed by an organotin compound is illustrated below. It is important to note that this is a general scheme, and the specific intermediates and transition states for dibutyltin bis(acetylacetonate) may vary.
Proposed Catalytic Cycle for Urethane Formation
| Step | Description |
| 1 | Coordination of the polyol (R'-OH) to the dibutyltin bis(acetylacetonate) catalyst, with potential displacement of an acetylacetonate ligand to form a tin alkoxide intermediate. |
| 2 | Coordination of the isocyanate (R-NCO) to the tin center of the intermediate complex. |
| 3 | Nucleophilic attack of the coordinated alcohol on the isocyanate carbon, leading to the formation of a urethane linkage. |
| 4 | Release of the urethane product and regeneration of the active catalyst. |
This table is a generalized representation based on common mechanisms for organotin catalysts.
Kinetic Studies and Reaction Rate Determination for Optimized Catalysis
Kinetic studies are crucial for understanding the efficiency of a catalyst and for optimizing reaction conditions to achieve desired outcomes, such as controlling the curing time of polymers. While specific kinetic data tables for dibutyltin bis(acetylacetonate) are not extensively available in the reviewed literature, studies on closely related organotin catalysts, particularly dibutyltin dilaurate (DBTDL), provide significant insights into the kinetic behavior of these systems.
Table 1: Effect of Catalyst Addition Sequence on the Reaction Rate Constant and Half-Life for DBTDL-Catalyzed Polyurethane Formation
| Reaction Condition | Catalyst Concentration (mol/L) | Rate Constant (K) (L/mol/s) | Half-life (t₁/₂) (min) |
| Uncatalyzed | - | - | - |
| Catalyst added to NPG, then TDI added | 0.0016 | 0.0011 | 150 |
| Catalyst added to NPG and TDI mixture | 0.0016 | 0.0018 | 90 |
| Catalyst added after TDI was added to NPG | 0.0016 | 0.0025 | 65 |
Source: Adapted from a study on DBTDL-catalyzed polyurethane formation. niscpr.res.in The data illustrates the kinetic impact of reaction conditions.
The results indicate that the highest reaction rate is achieved when the catalyst is added to the mixture of the diol and diisocyanate, suggesting the formation of a ternary complex is a key factor in accelerating the reaction. niscpr.res.in When the catalyst is pre-mixed with the diol, a more stable complex may form, which then reacts more slowly with the isocyanate. niscpr.res.in
Comparative kinetic studies of various metal-β-diketone complexes, including tin(II) acetylacetonate, in polyurethane synthesis have also been conducted. researchgate.net These studies show that the catalytic effectiveness depends on the nature of the polyol (polyether vs. polyester) and the specific metal center. researchgate.net For instance, in reactions with polyesters, metal-β-diketone complexes were found to be more effective than DBTDL. researchgate.net This suggests that the acetylacetonate ligands of dibutyltin bis(acetylacetonate) play a direct role in its catalytic performance, potentially influencing the stability and reactivity of the intermediate complexes.
The determination of reaction rates is typically performed using techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, which can monitor the consumption of the isocyanate group (band around 2270 cm⁻¹) over time. researchgate.netresearchgate.net From this data, rate constants can be calculated, and activation parameters such as the enthalpy and entropy of activation can be determined by conducting the reaction at different temperatures. researchgate.net For example, in a study of DBTDL-catalyzed polyurethane formation, the rate constant for the catalytic pathway was found to be significantly higher than that of the uncatalyzed reaction, demonstrating the profound effect of the tin catalyst. researchgate.net
While detailed kinetic parameters for dibutyltin bis(acetylacetonate) are sparse, the principles derived from studies of DBTDL and other metal acetylacetonates (B15086760) are applicable. To optimize catalysis using dibutyltin bis(acetylacetonate), it is essential to consider the reaction temperature, catalyst concentration, and the sequence of reactant and catalyst addition, as these factors significantly influence the reaction kinetics by affecting the formation and reactivity of the active catalytic species.
Dibutyltin Bis Acetylacetonate in Advanced Materials Science and Engineering
Precursor Chemistry for Inorganic Materials Synthesis
Dibutyltin (B87310) bis(acetylacetonate) serves as a valuable precursor for creating various inorganic materials, most notably tin-based compounds. Its chemical structure and reactivity make it suitable for use in several deposition and synthesis techniques.
Tin dioxide (SnO₂) is a wide-band-gap n-type semiconductor with unique optical, electrical, and chemical properties, making it a material of interest for applications such as gas sensors, transparent electrodes for solar cells, and low-emissivity coatings. rsc.orgbohrium.com Dibutyltin bis(acetylacetonate) has been identified as a promising precursor for the fabrication of SnO₂ thin films and nanostructures through various methods, including sol-gel and vapor deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). rsc.orgresearchgate.netsigmaaldrich.com
In the context of ALD, theoretical calculations have suggested that dibutyltin bis(acetylacetonate) is an appealing precursor for depositing SnO₂ thin films. rsc.orgbohrium.com ALD is a technique that allows for the deposition of ultrathin films with precise thickness control at the atomic level. d-nb.info The use of organometallic precursors like dibutyltin bis(acetylacetonate) in ALD processes can offer advantages over traditional methods, which may produce corrosive or toxic by-products. rsc.orgbohrium.com
The sol-gel method presents another viable route for synthesizing SnO₂ thin films using organotin compounds. researchgate.net This technique involves the creation of a sol (a colloidal suspension) which is then deposited and thermally treated to form a solid film. sigmaaldrich.com While not specifically detailing the use of dibutyltin bis(acetylacetonate), the literature supports the use of organic tin compounds in sol-gel processes to produce SnO₂ layers with good continuity and fewer defects compared to some physical deposition methods. researchgate.net
The properties of the resulting SnO₂ films are highly dependent on the deposition technique and parameters. For instance, SnO₂ films produced by atmospheric-pressure spatial atomic layer deposition (AP-SALD) using a related tin precursor, tin(II) acetylacetonate (B107027), were found to be amorphous with their conductivity increasing with the deposition temperature. rsc.orgbohrium.com Hall effect measurements confirmed the n-type nature of these films. rsc.orgbohrium.com
Table 1: Deposition Techniques for SnO₂ Thin Films
| Deposition Technique | Precursor Type | Key Advantages | Resulting Film Properties |
|---|---|---|---|
| Atomic Layer Deposition (ALD) | Organometallic tin complexes (including theoretical support for Dibutyltin bis(acetylacetonate)) | Precise thickness control, high conformality, potential for low-temperature processing. rsc.orgbohrium.comd-nb.info | Can be amorphous, conductivity dependent on temperature, n-type semiconductor. rsc.orgbohrium.com |
| Sol-Gel | Organic tin compounds | Lower equipment cost, good for thick films and nanopowders, good compositional control. sigmaaldrich.comresearchgate.net | Can produce continuous layers with few defects. researchgate.net |
Tin sulfide (B99878) (SnS) is a semiconductor material that has garnered significant attention for its potential applications in optoelectronic devices, particularly solar cells, due to its favorable band gap and high absorption coefficient. researchgate.netmdpi.com It is also considered environmentally safe due to the abundance and low toxicity of its constituent elements. chalcogen.rochalcogen.ro
While direct synthesis routes for SnS using dibutyltin bis(acetylacetonate) are not extensively detailed in the provided search results, the synthesis of tin chalcogenides often involves the reaction of a tin precursor with a chalcogen source. Various chemical routes are employed to produce SnS thin films and nanocrystals, including co-precipitation, hydrothermal reactions, and chemical vapor deposition. mdpi.comchalcogen.romanchester.ac.uk For instance, SnS nanoparticles have been successfully synthesized using a co-precipitation method, resulting in particles with an orthorhombic crystal structure. chalcogen.ro
The synthesis of other tin chalcogenides, such as tin(IV) sulfide (SnS₂), has also been reported through methods like dip deposition using a tin precursor and a sulfur source like thiourea. manchester.ac.uk The properties of these materials, such as their band gap, can be tuned by controlling the synthesis conditions and the resulting crystal size, which is a key area of research in nanomaterials. manchester.ac.uk
Polymer Additives and Stabilizers
Dibutyltin bis(acetylacetonate) finds utility in the polymer industry, where it acts as a catalyst and stabilizer.
Organotin compounds, in general, are known for their role as stabilizers in polymers. While the specific mechanisms for dibutyltin bis(acetylacetonate) in thermal and photo-stabilization are not extensively detailed in the provided results, it is known to be used in applications that require stability. For instance, the thermal properties of acrylonitrile-butadiene-styrene (ABS) copolymers were observed to improve with the addition of SnS nanoflowers, suggesting that tin compounds can enhance thermal stability. manchester.ac.uk Dibutyltin bis(acetylacetonate) itself is noted for its stability and is used in various polymer systems. bnt-chemicals.com
Dibutyltin bis(acetylacetonate) is utilized as a plasticizer and catalyst in adhesives, sealants, and for the production of RTV silicones and silane-crosslinked polymers. bnt-chemicals.com Its effectiveness in these applications suggests good compatibility and dispersion within these polymer matrices. It is described as a highly active catalyst for silicones and is also widely used in polyurethanes. bnt-chemicals.com The compound's physical state, which can be a low-melting solid or a yellowish liquid, may influence its dispersion characteristics in different polymer systems. bnt-chemicals.comevitachem.com
Functional Coatings and Surface Modification Applications Utilizing Dibutyltin bis(acetylacetonate)
Dibutyltin bis(acetylacetonate) plays a role in the creation of functional coatings and the modification of material surfaces.
One notable application is in the production of transparent conductive layers on materials. bnt-chemicals.com This aligns with its use as a precursor for SnO₂, a well-known transparent conducting oxide. bohrium.com Such coatings are crucial for a variety of electronic and optoelectronic devices.
Furthermore, it is mentioned for use in various dyes, surface finishes, and for impregnation products, indicating a broader utility in modifying the surface properties of materials. bnt-chemicals.com The ability to create functional coatings can impart specific properties to a surface, such as corrosion protection, wear resistance, or specific optical and electrical characteristics. fraunhofer.de While the specific mechanisms of how dibutyltin bis(acetylacetonate) contributes to these varied applications are not fully elucidated in the search results, its role as a catalyst and precursor is fundamental. bnt-chemicals.com
Integration into Self-Healing Materials and Smart Polymer Systems
Dibutyltin bis(acetylacetonate), a well-established organotin catalyst, plays a foundational role in the synthesis of polymers that are subsequently engineered into advanced materials, including self-healing systems and smart polymers. Its primary function lies in catalyzing the polymerization reactions that form the backbones of materials like polyurethanes and silicones, which can be designed to exhibit stimuli-responsive behaviors. bnt-chemicals.comevitachem.commade-in-china.comtib-chemicals.com
The integration of Dibutyltin bis(acetylacetonate) into these advanced materials is typically associated with the initial synthesis phase. It is a highly effective catalyst for the crosslinking reactions in polyurethane and silicone production. evitachem.com This catalytic activity is crucial for creating the specific network architecture of the polymer, which is a prerequisite for achieving smart or self-healing properties. While the compound is noted for its potential use in catalyst combinations for polymers that respond to stimuli like heat or cold, detailed research elaborating on its direct role in the healing mechanism or actuation of smart polymers is not extensively documented in publicly available literature. bnt-chemicals.com The responsiveness of these materials often stems from the incorporation of dynamic covalent bonds or specific functional groups into the polymer structure, which can undergo reversible reactions.
For instance, self-healing polyurethanes have been developed where the healing mechanism is attributed to exchange reactions between hydroxyl and urethane (B1682113) groups at elevated temperatures. mdpi.com In other systems, dynamic disulfide bonds are introduced into waterborne polyurethanes to impart self-healing properties. nih.gov While organotin catalysts like Dibutyltin dilaurate are sometimes used in the synthesis of these polymers, the focus of the healing mechanism itself is on the dynamic nature of the bonds within the polymer backbone rather than a persistent catalytic action from the initial catalyst. nih.gov
In the realm of smart polymers, such as shape memory polymers (SMPs), Dibutyltin bis(acetylacetonate) can be used to catalyze the formation of the polyurethane network. The shape memory effect in these polymers arises from the segregation of the polymer into soft and hard segments. The hard segments act as netpoints, defining the permanent shape, while the soft segments can be deformed and then fixed in a temporary shape upon cooling. Reheating allows the soft segments to regain mobility, leading to the recovery of the original shape. The catalyst's role is in the efficient formation of the urethane linkages that create this multiphase structure.
While Dibutyltin bis(acetylacetonate) is a key enabler in the production of the base polymers for these advanced applications, its direct and active participation in the functional response of self-healing and smart polymer systems is a subject that warrants further detailed investigation. Its primary contribution remains in the precise and efficient construction of the initial polymer network.
Catalytic Properties of Dibutyltin bis(acetylacetonate)
| Property | Value | Reference |
| Chemical Name | Dibutyltin bis(acetylacetonate) | made-in-china.comsigmaaldrich.com |
| Synonyms | Dibutyltin bis(2,4-pentanedionate), DBTK | bnt-chemicals.comnih.gov |
| CAS Number | 22673-19-4 | sigmaaldrich.com |
| Molecular Formula | C₁₈H₃₂O₄Sn | nih.gov |
| Appearance | Light yellow to amber liquid | made-in-china.com |
| Primary Function | Catalyst for polyurethane and silicone polymerization and crosslinking | bnt-chemicals.comevitachem.com |
| Mechanism in Silicones | Activates silanol (B1196071) groups, facilitating siloxane bond formation. | evitachem.com |
Environmental Fate and Transformation Pathways of Dibutyltin Bis Acetylacetonate
Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments
Abiotic degradation of Dibutyltin (B87310) bis(acetylacetonate) primarily occurs through photolysis and hydrolysis, leading to the breakdown of the compound and changes in its chemical form.
Photolytic Degradation and Identification of Reaction Intermediates
In aquatic environments, organotin compounds like Dibutyltin bis(acetylacetonate) can undergo slow photolytic decomposition when exposed to sunlight. tandfonline.com This process involves the stepwise removal of the butyl groups from the tin atom, a process known as debutylation, which ultimately leads to the formation of inorganic tin. tandfonline.com The degradation of tributyltin (TBT), a related organotin compound, through photolysis suggests a similar pathway for dibutyltin compounds. researchgate.net The process is influenced by environmental factors and can lead to various intermediate products before complete mineralization.
Hydrolysis Pathways and Speciation Changes of Dibutyltin bis(acetylacetonate)
Dibutyltin bis(acetylacetonate) has a reduced hydrolytic stability due to its ketonate-based ligand. reaxis.comreaxis.com Hydrolysis is a primary cause of its instability and results in the formation of insoluble tin oxides, leading to the deactivation of the compound. reaxis.comreaxis.com In aqueous environments, organotin compounds can hydrolyze, with a generalized degradation scheme for compounds like TBT involving hydrolysis to tributyltin hydroxide, which then dehydrates to tributyltin oxide and subsequently degrades to dibutyltin oxide. tandfonline.com The speciation of butyltin compounds in environments like seawater can include monobutyltin (B1198712) (MBT), dibutyltin (DBT), and tributyltin (TBT). nih.gov The specific form of the organotin compound can be influenced by environmental conditions such as pH and salinity. nih.gov
Biotransformation Pathways of Dibutyltin bis(acetylacetonate)
Microbial activity plays a significant role in the transformation of organotin compounds in the environment.
Microbial Degradation Processes of Organotin Compounds
Microorganisms are capable of degrading organotin compounds. cqu.edu.cn Biological degradation is considered a major pathway for the removal of compounds like TBT from marine and estuarine sediments. researchgate.net Some bacteria are resistant to TBT and can break it down into less toxic species like monobutyltin (MBT) and dibutyltin (DBT). researchgate.net The degradation process can involve the utilization of the organotin compound as a carbon source. researchgate.net The primary mechanism of microbial degradation is sequential debutylation, which transforms more toxic organotins into less harmful inorganic tin. researchgate.net
Enzymatic Biotransformation Mechanisms
The biotransformation of organotin compounds is facilitated by microbial enzymes. nih.gov While the specific enzymes involved in the degradation of Dibutyltin bis(acetylacetonate) are not extensively detailed in the provided results, the general mechanism for organotins involves debutylation. nih.gov In some bacteria, there is evidence that TBT can interact with cytosolic enzymes. nih.gov The detoxification of organotins by microorganisms is a key area of research, with studies focusing on the enzymes that facilitate these bioconversions. researchgate.net For instance, in the degradation of other xenobiotics like phthalates, dioxygenases and CoA ligases are involved in aerobic and anaerobic pathways, respectively. nih.gov This suggests that specific enzymatic systems are responsible for the breakdown of complex organic molecules in microorganisms.
Environmental Speciation and Transport Mechanisms of Dibutyltin bis(acetylacetonate)
Due to their low water solubility, organotins like dibutyltin can adsorb to particulate matter in aquatic environments or become incorporated into sediment, which can then act as a secondary source of these compounds. The speciation of butyltins in environmental samples such as seawater and sediment reveals the presence of monobutyltin (MBT), dibutyltin (DBT), and tributyltin (TBT). nih.gov For example, analysis of seawater has shown concentrations of 31 ng/L for MBT, 79 ng/L for DBT, and 32 ng/L for TBT. nih.gov In sediments, the concentrations can be much higher. rsc.org The transport of these compounds can occur through the remobilization of contaminated sediments. rsc.org The butyl groups on the tin atom significantly influence the toxic behavior of the compound. rsc.org
Sorption to Environmental Matrices (e.g., Soil, Sediments)
The movement and bioavailability of Dibutyltin bis(acetylacetonate) and its degradation products, such as dibutyltin (DBT), in the environment are significantly influenced by sorption processes in soil and sediment. mdpi.com Organotin compounds, in general, exhibit a strong tendency to adsorb to particulate matter.
Research on the sorption behavior of dibutyltin (DBT), the core component of Dibutyltin bis(acetylacetonate), reveals its strong affinity for clay-rich sediments. A study investigating DBT sorption on four different natural sediments highlighted that the sediment rich in montmorillonite (B579905) showed the highest affinity for DBT. nih.gov This was attributed to the sediment's high specific surface area and cation exchange capacity. nih.gov
The sorption of DBT is influenced by environmental factors such as pH and salinity. The maximum adsorption was observed at a salinity of 0‰ and a pH of 6. nih.gov Under simulated marine conditions, with a pH of 8 and a salinity of 32‰, the distribution coefficient (Kd) values ranged from 12 to 40 L/kg. nih.gov Desorption of DBT from contaminated sediments was found to occur across the entire studied pH range of 4 to 8 when exposed to butyltin-free water, with the maximum desorption coinciding with the minimum adsorption conditions. nih.gov The strength of the binding between the sorbate (B1223678) and the sorbent can be described by the partition coefficient, Kd. mdpi.com
The organic matter content of soil and sediment also plays a crucial role in the sorption of organic compounds. mdpi.com For other organotin compounds like bis-(tributyltin) oxide (TBTO), soil sorption was found to be extremely high, at 99.9% of the administered amount, indicating a very low potential for mobility in the soil column. nih.gov
Table 1: Adsorption of Dibutyltin (DBT) to Clay-Rich Sediments
| Sediment Type | Key Characteristics | DBT Adsorption Affinity | Kd Value (L/kg) at pH 8, Salinity 32‰ |
|---|---|---|---|
| Montmorillonite-rich | Highest specific surface area and cation exchange capacity | Strongest | 12 - 40 |
Table 2: Factors Influencing Dibutyltin (DBT) Adsorption
| Factor | Condition for Maximum Adsorption |
|---|---|
| pH | 6 |
Volatilization and Atmospheric Transport Considerations
The potential for volatilization of Dibutyltin bis(acetylacetonate) from soil and water surfaces appears to be limited due to its physical and chemical properties. It is a flammable solid with a melting point of 26 °C and a boiling point of 150 °C. hpc-standards.comsigmaaldrich.com Its vapors are heavier than air and may spread along floors.
While direct volatilization of the compound may be low, atmospheric transport could potentially occur through other mechanisms. The compound is handled as a dust or solid, and there is a risk of forming explosive mixtures with air, particularly as a dust cloud. scbt.com Dry dust can become electrostatically charged through turbulence and transport, providing a potential ignition source. scbt.com Therefore, the transport of Dibutyltin bis(acetylacetonate) adsorbed to airborne particulate matter or as aerosols is a more likely pathway for atmospheric distribution than direct volatilization. bnt-chemicals.com Safe handling procedures recommend avoiding the formation of aerosols and ensuring good ventilation. bnt-chemicals.com
Table 3: Physical Properties Relevant to Volatilization and Atmospheric Transport
| Property | Value | Implication |
|---|---|---|
| Physical State | Low-melting solid sigmaaldrich.com | Can exist as a solid or liquid depending on ambient temperature bnt-chemicals.com |
| Melting Point | 26 °C hpc-standards.comsigmaaldrich.com | - |
| Boiling Point | 150 °C hpc-standards.comsigmaaldrich.com | - |
| Flash Point | 54.44 °C (closed cup) sigmaaldrich.com | Flammable solid hpc-standards.comsigmaaldrich.com |
Methodologies for the Synthesis of Novel Organotin Complexes Utilizing Dibutyltin Bis Acetylacetonate As a Precursor
Ligand Exchange Reactions for Derivatization
Ligand exchange is a fundamental reaction in coordination chemistry where one ligand is replaced by another. In the context of Dibutyltin (B87310) bis(acetylacetonate), the two bidentate acetylacetonate (B107027) ligands can be substituted by other incoming ligands, typically driven by the formation of a more stable product or the removal of the acetylacetone (B45752) byproduct. This method is highly effective for derivatizing the dibutyltin core, allowing for the introduction of a wide variety of functional groups that can tune the chemical and physical properties of the resulting complex.
The general reaction can be represented as: Bu₂Sn(acac)₂ + 2 HL' → Bu₂Sn(L')₂ + 2 H(acac) (where Bu = butyl, acac = acetylacetonate, and HL' = a protic ligand source)
Although specific examples starting from Dibutyltin bis(acetylacetonate) are not extensively documented in peer-reviewed literature, the synthesis of various dibutyltin complexes with ligands such as carboxylates and Schiff bases from other precursors like dibutyltin(IV) oxide (Bu₂SnO) demonstrates the feasibility of this approach. The reaction of Bu₂SnO with protic ligands (H-L') proceeds via a condensation reaction, eliminating water. A similar outcome is expected with Bu₂Sn(acac)₂, which would eliminate acetylacetone.
Derivatization with Carboxylate Ligands: Organotin(IV) carboxylates are a well-studied class of compounds with significant structural diversity and biological activities. sysrevpharm.orgacs.org The reaction of a dibutyltin precursor with carboxylic acids is a common route to synthesize complexes like dibutyltin(IV) dicarboxylates. For instance, various di- and triorganotin(IV) derivatives of 4-chlorophenoxyacetic acid have been synthesized by reacting the corresponding organotin(IV) chlorides with the sodium salt of the acid. nih.gov Similarly, reacting dibutyltin(IV) oxide with ligands like 2-[(E)-(4-hydroxy-3-{(E)-[(quinolin-2-yl)imino] methyl} phenyl) diazenyl]benzoic acid yields complex dibutyltin(IV) carboxylates. acs.org These examples suggest that a similar exchange with Dibutyltin bis(acetylacetonate) is a viable synthetic strategy.
Table 1: Examples of Dibutyltin(IV) Carboxylate Complexes Synthesized from Alternative Precursors
Derivatization with Schiff Base Ligands: Schiff bases, compounds containing a C=N double bond, are versatile ligands that can form stable complexes with a wide range of metals, including tin. Novel dibutyltin complexes based on salen-like Schiff base ligands have been synthesized and shown to possess interesting properties, including anticancer activity. wikipedia.org These syntheses typically involve the reaction of dibutyltin(IV) oxide or dichloride with the pre-formed Schiff base ligand. orientjchem.orgwikipedia.org The exchange of acetylacetonate for a Schiff base ligand represents a promising, though less explored, route to these functional organotin molecules.
Transmetalation Reactions for Expanding Organometallic Libraries
Transmetalation is a core reaction in organometallic chemistry involving the transfer of a ligand from one metal center to another. openochem.orgwikipedia.org The general form of the reaction is: M₁–R + M₂–R' → M₁–R' + M₂–R
This process is fundamental to many catalytic cross-coupling reactions, such as the Stille coupling, where an organic group is transferred from an organotin reagent to a palladium catalyst. wikipedia.orgnumberanalytics.comacs.org
In the context of using Dibutyltin bis(acetylacetonate) as a precursor, transmetalation could theoretically be employed in two main ways to generate novel complexes:
Transfer of the Dibutyltin Moiety: The Bu₂Sn²⁺ unit could be transferred to a different ligand environment coordinated to another metal.
Ligand Transfer to Tin: Ligands from another organometallic compound could be transferred to the dibutyltin center, displacing the acetylacetonate groups.
However, the application of transmetalation for the primary purpose of synthesizing new, stable organotin complexes from a Dibutyltin bis(acetylacetonate) precursor is not a common strategy found in the literature. The primary use of organotin reagents in transmetalation is as a source of organic groups in catalytic cycles. iupac.org
Role in Catalytic Cross-Coupling: In the Stille reaction, a palladium catalyst facilitates the coupling of an organic halide with an organostannane. openochem.org The key transmetalation step involves the transfer of an organic group (R²) from the organotin compound (R²-SnBu₃) to the palladium(II) intermediate ([Pd(R¹)XL₂]). acs.org
Table 2: Key Steps in the Stille Catalytic Cycle
While this demonstrates the principle of transmetalation involving organotin compounds, it does not result in a new, isolable organotin complex but rather consumes the organotin reagent. The development of transmetalation reactions using Dibutyltin bis(acetylacetonate) specifically to create diverse organometallic libraries remains an area for future exploration.
Self-Assembly and Supramolecular Synthesis from Dibutyltin bis(acetylacetonate) Building Blocks
Self-assembly is a process where components spontaneously organize into ordered structures through non-covalent interactions. In organotin chemistry, the ability of tin to adopt coordination numbers higher than four, combined with the directional nature of secondary Sn···O interactions, facilitates the formation of complex supramolecular architectures. These can range from simple dimers to intricate polymeric chains or macrocycles.
While Dibutyltin bis(acetylacetonate) itself is a discrete monomeric molecule, it possesses the fundamental Bu₂Sn²⁺ unit that is a key component in many known supramolecular organotin structures. The derivatization of this precursor, for instance through ligand exchange with multifunctional ligands like dicarboxylates, could yield building blocks capable of self-assembly.
Formation of Distannoxanes: A prominent example of self-assembly in dibutyltin chemistry is the formation of distannoxanes. These structures contain a central four-membered Sn₂O₂ ring. The hydrolysis of dibutyltin dichloride or the reaction of dibutyltin oxide with ligands like carboxylates can lead to the formation of complex ladder, drum, or cyclic structures held together by Sn-O-Sn bridges. lupinepublishers.comontosight.ai For example, the reaction of dialkyltin(IV) moieties with isophthalic acid has been shown to produce discrete cyclotrinuclear macrocycles in the solid state. acs.org
These assemblies are typically formed from precursors like dibutyltin oxide. However, they illustrate the inherent tendency of the dibutyltin unit to form ordered, higher-level structures. Using Dibutyltin bis(acetylacetonate) as a starting material for reaction with carefully chosen multitopic ligands could provide a pathway to novel, pre-programmed supramolecular architectures, leveraging the elimination of the stable acetylacetone molecule to drive the assembly process. Research into the self-assembly of adducts of organotin(IV) compounds with various bridging ligands is an active area, demonstrating the potential for creating complex, multidimensional networks.
Table of Mentioned Compounds
Future Research Directions and Emerging Paradigms in Dibutyltin Bis Acetylacetonate Chemistry
Development of Advanced and Sustainable Synthetic Methodologies
The conventional synthesis of dibutyltin (B87310) bis(acetylacetonate) typically involves the reaction of dibutyltin oxide with acetylacetone (B45752). evitachem.com This process often requires solvents like toluene (B28343) or ethanol (B145695) and reflux conditions to drive the reaction to completion, followed by purification steps such as recrystallization or distillation. evitachem.com A common industrial method involves heating the reactants in the presence of a high-boiling diluent that forms an azeotrope with water, facilitating its removal through azeotropic distillation. google.com
Future research is increasingly focused on developing more sustainable and efficient synthetic routes. These efforts are geared towards reducing solvent use, lowering energy consumption, and minimizing waste generation. Key areas of exploration include:
Solvent-Free Synthesis: Investigating mechanochemical methods, such as ball milling, to conduct the reaction in a solid state, thereby eliminating the need for hazardous solvents.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially reduce energy input compared to conventional heating methods.
Catalytic Approaches: Exploring the use of novel catalysts to facilitate the synthesis under milder reaction conditions, improving atom economy and reducing by-products.
Continuous Flow Reactors: Designing continuous manufacturing processes that can offer better control over reaction parameters, leading to higher yields and purity while minimizing operational hazards.
A significant advancement in the synthesis of tin complex catalysts, including dibutyltin bis(acetylacetonate), involves the use of a polyalkoxysilane to remove the water generated during the reaction of a dialkyltin oxide with a dione (B5365651). google.com This method allows the reaction to proceed at lower temperatures (20-80°C) and drives the reaction to completion without the need for azeotropic distillation. google.com
Table 1: Comparison of Synthetic Methodologies for Dibutyltin bis(acetylacetonate)
| Methodology | Advantages | Disadvantages | Future Research Focus |
| Conventional Synthesis | Well-established, high yield. evitachem.com | Use of hazardous solvents, high energy consumption, potential for by-products. evitachem.comgoogle.com | Greener solvents, improved purification techniques. |
| Microwave-Assisted Synthesis | Rapid reaction times, potential for lower energy use. | Scalability challenges, potential for localized overheating. | Optimization of reaction conditions for industrial scale. |
| Solvent-Free (Mechanochemical) | Elimination of solvent waste, high atom economy. | Potential for incomplete reaction, challenges in product separation. | Development of efficient milling and separation techniques. |
| Polyalkoxysilane-Assisted | Lower reaction temperatures, no azeotropic distillation required, drives reaction to completion. google.com | Requires an additional reagent (polyalkoxysilane). | Exploring recyclable silane (B1218182) reagents. |
Exploration of Novel Catalytic Systems and Reaction Classes
Dibutyltin bis(acetylacetonate) is a highly effective catalyst in a variety of chemical transformations, most notably in the production of silicones and polyurethanes. evitachem.combnt-chemicals.com It excels as a crosslinking catalyst, accelerator, and initiator for two-component and multi-component resins. bnt-chemicals.com Its catalytic activity stems from the Lewis acidic nature of the tin center, which activates substrates for nucleophilic attack. evitachem.com
The compound is widely used in the following applications:
Silicone Polymerization: It catalyzes the condensation reactions between silanols and silanes to form silicone polymers, and is particularly active in room temperature vulcanizable (RTV) silicone formulations. evitachem.comatamanchemicals.com
Polyurethane Synthesis: It promotes the reaction between isocyanates and polyols to form polyurethanes, and is used to accelerate curing in coatings, adhesives, and sealants. evitachem.comatamanchemicals.comgoogle.com
Esterification and Transesterification: It serves as a strong catalyst for these reactions in the production of plasticizers and resins. atamanchemicals.com
Future research in this area is aimed at expanding the catalytic scope of dibutyltin bis(acetylacetonate) and developing more sophisticated catalytic systems. This includes:
Asymmetric Catalysis: Investigating the design of chiral versions of dibutyltin bis(acetylacetonate) or its use in conjunction with chiral ligands to induce stereoselectivity in organic reactions.
Polymerization of Olefins: Its use as a catalyst in the polymerization of olefins, such as in the production of high-density polyethylene (B3416737) (HDPE) and polypropylene, is an area of interest for creating polymers with high molecular weight and specific properties. atamanchemicals.com
Stimuli-Responsive Polymers: There is growing interest in using dibutyltin bis(acetylacetonate) in catalyst combinations for polymers that react to stimuli such as heat or cold, allowing for materials with switchable physical properties. bnt-chemicals.com
Integration into Next-Generation Functional Materials and Nanotechnology
The unique properties of dibutyltin bis(acetylacetonate) make it a valuable component in the fabrication of advanced functional materials and in the field of nanotechnology. Its role often extends beyond that of a simple catalyst to being a key precursor or additive that imparts specific functionalities to the final material.
Emerging applications include:
Transparent Conductive Layers: The compound is used in the production of transparent conductive coatings. bnt-chemicals.com
Nanoparticle Synthesis: Dibutyltin bis(acetylacetonate) has been utilized as a tin precursor in the synthesis of sub-2 nm amorphous PdSn nanoparticles on a carbon support. acs.org These nanoparticles have shown enhanced catalytic efficiency in the electrocatalytic oxidation of ethanol. acs.org
Atomic Layer Deposition (ALD): It has been explored as a precursor for the ALD of tin oxide (SnO₂) thin films. researchgate.netresearchgate.netgoogle.com ALD allows for the precise deposition of uniform, nanometer-thick films, which are crucial for applications in electronics and sensors. researchgate.net
Functional Coatings and Adhesives: It is used to enhance the performance characteristics of various adhesive and sealant formulations, as well as in coatings and paints. evitachem.combnt-chemicals.comatamanchemicals.com It is also employed in the formulation of elastomeric coatings to improve flexibility and durability. atamanchemicals.com
Future research is likely to focus on harnessing the properties of dibutyltin bis(acetylacetonate) for more sophisticated applications, such as in the development of smart coatings with self-healing properties, advanced sensors, and more efficient energy storage and conversion devices.
Advancements in Theoretical Modeling and Predictive Chemistry for Dibutyltin bis(acetylacetonate) Systems
Computational chemistry and theoretical modeling are becoming increasingly powerful tools for understanding and predicting the behavior of chemical systems, including those involving dibutyltin bis(acetylacetonate). These methods can provide insights into reaction mechanisms, catalyst performance, and material properties at the molecular level, guiding experimental work and accelerating the discovery of new applications.
A notable example is the use of Density Functional Theory (DFT) calculations to investigate various metalorganic tin-based precursors, including dibutyltin bis(acetylacetonate), for the atomic layer deposition of SnO₂ thin films. researchgate.netresearchgate.netgoogle.com Such theoretical studies can help in screening potential precursors and optimizing deposition conditions without the need for extensive and costly experimentation.
Future directions in the theoretical modeling of dibutyltin bis(acetylacetonate) systems include:
Mechanism Elucidation: Using DFT and other quantum chemical methods to gain a deeper understanding of the catalytic cycles involved in polyurethane formation, silicone curing, and other reactions catalyzed by dibutyltin bis(acetylacetonate).
Predictive Catalyst Design: Employing computational screening to design novel organotin catalysts with enhanced activity, selectivity, and stability.
Modeling of Material Properties: Simulating the interaction of dibutyltin bis(acetylacetonate) with polymer matrices and nanoparticles to predict the properties of the resulting composite materials.
Toxicity Prediction: Developing quantitative structure-activity relationship (QSAR) models to predict the toxicity of dibutyltin bis(acetylacetonate) and related organotin compounds, aiding in the design of safer alternatives.
Sustainable Chemistry and Remediation Strategies for Organotin-Containing Waste Streams (General Organotin Focus)
The widespread use of organotin compounds has led to their presence in various ecosystems, raising environmental concerns. chemicalbull.com Consequently, a significant area of research is dedicated to developing sustainable chemistry practices and effective remediation strategies for organotin-containing waste streams. While some organotins are persistent pollutants, research has shown that dibutyltin (DBT) and monobutyltin (B1198712) (MBT) can be degraded by UV radiation at a faster rate than tributyltin (TBT). chemicalbull.com
Recent innovative approaches for the remediation of sediments contaminated with organotin compounds (OTCs) include:
Chemical Stabilization: This method involves the use of amendments to degrade and immobilize organotins. The application of nanoscale zero-valent iron (nZVI) has been shown to be effective in the degradation of OTCs. evitachem.combnt-chemicals.com
Physical Soil Washing: This technique focuses on separating the most polluted fractions of sediment through grain-size and magnetic separation, thereby reducing the volume of contaminated material that requires further treatment or disposal. evitachem.com
Advanced Oxidation Processes: Fenton's reagent and electrochemical treatments have been demonstrated to be effective in removing TBT from contaminated sediments, with Fenton's reagent being particularly potent for highly contaminated sites. atamanchemicals.com
Future research in this domain will likely focus on integrated approaches that combine physical, chemical, and biological remediation techniques for more efficient and cost-effective cleanup of organotin-contaminated sites. The development of biodegradable organotin compounds and closed-loop recycling processes for organotin-containing materials are also critical areas for future investigation.
Q & A
Q. What are the key physical and chemical properties of Dibutyltin bis(acetylacetonate) relevant to its handling in laboratory settings?
Dibutyltin bis(acetylacetonate) exhibits critical properties for experimental design:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₂O₄Sn | |
| Molecular Weight | 431.15 g/mol | |
| Melting Point | 26°C | |
| Boiling Point | 150°C | |
| Density (25°C) | 1.22 g/mL | |
| Storage Conditions | 2-8°C | |
| Solubility | Oxygenated solvents |
The low melting point requires refrigeration (2-8°C) to prevent liquefaction . Its moderate boiling point allows distillation under reduced pressure, but thermal stability should be verified beforehand .
Q. What spectroscopic techniques are suitable for characterizing Dibutyltin bis(acetylacetonate)?
- FT-IR : Identify Sn-O and acetylacetonate ligand vibrations (e.g., C=O at ~1600 cm⁻¹, Sn-O at ~500 cm⁻¹).
- NMR : Use Sn NMR to probe coordination geometry (chemical shifts range: -200 to -600 ppm for Sn(IV) complexes).
- Mass Spectrometry : Detect fragmentation patterns (e.g., loss of acetylacetonate ligands) via electron ionization .
- X-ray Crystallography : Resolve Sn-O bond lengths (typically 2.05–2.15 Å) and octahedral coordination .
Q. What safety protocols are essential for handling Dibutyltin bis(acetylacetonate)?
- PPE : Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation (ACGIH TWA: 0.1 mg/m³) .
- Storage : Keep sealed under inert gas (N₂/Ar) at 2-8°C to prevent degradation .
- Waste Disposal : Treat as hazardous waste (EPA D003) due to organotin toxicity .
Q. How does solubility in organic solvents influence its application in synthesis?
The compound dissolves in oxygenated solvents (e.g., THF, acetone) but is insoluble in aliphatic hydrocarbons . For homogeneous catalysis, use polar aprotic solvents (e.g., DMF) to enhance ligand exchange kinetics. Precipitation in nonpolar media can isolate reaction intermediates .
Q. What synthetic routes produce Dibutyltin bis(acetylacetonate)?
-
Direct Synthesis : React dibutyltin oxide with acetylacetone in refluxing toluene:
Monitor reaction completion via NMR (disappearance of acacH proton at \sim3.5 ppm) .
-
Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to remove unreacted precursors .
Advanced Research Questions
Q. How does the coordination geometry of Dibutyltin bis(acetylacetonate) influence its catalytic activity?
The octahedral Sn(IV) center activates substrates via Lewis acid-base interactions:
- Silanol Condensation : Sn-O bonds polarize Si-OH groups, accelerating crosslinking in silicones .
- Ligand Effects : Acetylacetonate ligands stabilize the transition state by donating electron density, reducing activation energy.
- Kinetic Studies : Use in situ FT-IR to track Si-OH consumption rates at varying catalyst concentrations .
Q. What computational methods predict the electronic structure of Dibutyltin bis(acetylacetonate)?
- DFT Calculations : Optimize geometry using B3LYP/def2-TZVP to model Sn-O bond lengths and charge distribution .
- TD-DFT : Simulate UV-Vis spectra (λ \sim300 nm) to correlate electronic transitions with ligand-metal charge transfer .
- NBO Analysis : Quantify hybridization (e.g., Sn ) and backbonding with acetylacetonate ligands .
Q. How do electron beam interactions affect its stability in gas-phase studies?
Slow electrons (<10 eV) induce fragmentation via dissociative electron attachment (DEA):
- Primary Fragments : Loss of butyl groups (m/z 315) and acetylacetonate ligands (m/z 177) .
- Mechanism : DEA generates transient negative ions, leading to bond cleavage. Use mass spectrometry to map dissociation pathways .
Q. What environmental regulations govern its use in academic research?
- SVHC Designation : Classified under REACH for reproductive toxicity (R60-63) and aquatic hazards (R50/53) .
- Emission Control : Avoid release into waterways; use closed-loop systems for solvent recovery .
- Alternatives : Explore less toxic catalysts (e.g., Zn(acac)₂) for green chemistry applications .
Q. How can contradictory thermal stability data be resolved experimentally?
- TGA/DSC : Measure decomposition onset temperature under N₂/O₂ atmospheres to assess oxidative stability .
- Isothermal Studies : Monitor mass loss at 150°C for 24 hours to detect sublimation vs. decomposition .
- Comparative Analysis : Cross-reference data with structurally similar organotin complexes (e.g., dibutyltin diacetate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
